(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide is an organic compound characterized by the presence of cyano, furan, and thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 2-thiophenecarboxaldehyde, followed by the addition of cyanoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-thienyl)-2-propenamide shares structural similarities with other cyano-substituted amides and heterocyclic compounds.
- Examples include (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-pyridyl)-2-propenamide and (2Z)-2-cyano-N-(2-furylmethyl)-3-(2-furyl)-2-propenamide.
Uniqueness
- The presence of both furan and thiophene rings in this compound imparts unique electronic and steric properties.
- This compound exhibits distinct reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C13H10N2O2S |
---|---|
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H10N2O2S/c14-8-10(7-12-4-2-6-18-12)13(16)15-9-11-3-1-5-17-11/h1-7H,9H2,(H,15,16)/b10-7- |
InChI-Schlüssel |
KIHCJUMGRQAAHK-YFHOEESVSA-N |
Isomerische SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CS2)/C#N |
Kanonische SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CS2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.